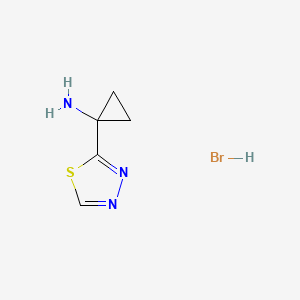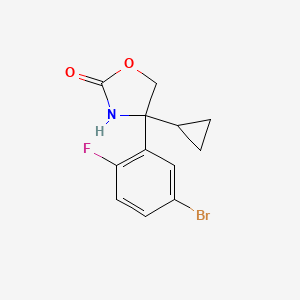
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antifungal properties . The unique structure of 1,3,4-thiadiazole derivatives makes them valuable in medicinal chemistry and various scientific research applications .
Méthodes De Préparation
The synthesis of 1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR involves several steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The treatment of this intermediate with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields the desired 1,3,4-thiadiazole derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include ethanol as a solvent and triethylamine as a base . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiadiazole derivatives .
Applications De Recherche Scientifique
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, disrupting their normal function and leading to cell death . In cancer cells, it induces apoptosis and inhibits cell proliferation by interfering with the cell cycle . The exact molecular pathways involved are still under investigation, but the compound’s ability to target multiple pathways makes it a promising therapeutic agent .
Comparaison Avec Des Composés Similaires
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR can be compared with other 1,3,4-thiadiazole derivatives, such as:
1,3,4-Thiadiazol-2-yl-amine: Similar in structure but lacks the cyclopropylamine group, resulting in different pharmacological properties.
1,3,4-Thiadiazol-2-yl-methylamine: Contains a methylamine group instead of a cyclopropylamine group, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C5H8BrN3S |
|---|---|
Poids moléculaire |
222.11 g/mol |
Nom IUPAC |
1-(1,3,4-thiadiazol-2-yl)cyclopropan-1-amine;hydrobromide |
InChI |
InChI=1S/C5H7N3S.BrH/c6-5(1-2-5)4-8-7-3-9-4;/h3H,1-2,6H2;1H |
Clé InChI |
SUVUHMKFVHYEFO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=NN=CS2)N.Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxazolecarboxylic acid, 2-[(methylsulfonyl)amino]-](/img/structure/B8502698.png)

![(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(2,4-dichloro-phenyl)-ethyl]-amine](/img/structure/B8502716.png)
![5-(Methylamino)benzo[b]thiophene](/img/structure/B8502726.png)
![1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine](/img/structure/B8502730.png)

![2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B8502736.png)



![(3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B8502760.png)
![4-[(1-Isopropylpiperidin-4-yl)oxy]aniline](/img/structure/B8502765.png)

